Bienvenue dans la boutique en ligne BenchChem!

7-Oxo-bexarotene

RXR binding retinoid X receptor metabolite pharmacology

7-Oxo-bexarotene (CAS 368451-15-4) is a primary oxidative metabolite of the FDA-approved retinoid X receptor (RXR) agonist bexarotene (Targretin®), used in the treatment of cutaneous T-cell lymphoma. Structurally, it is the 7-keto derivative of bexarotene, formed via cytochrome P450 3A4-mediated oxidation.

Molecular Formula C24H26O3
Molecular Weight 362.47
CAS No. 368451-15-4
Cat. No. B601032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-bexarotene
CAS368451-15-4
Synonyms4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-7-oxo-2-naphthalenyl)ethenyl]-benzoic Acid;  7-Keto Bexarotene
Molecular FormulaC24H26O3
Molecular Weight362.47
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C
InChIInChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxo-Bexarotene (CAS 368451-15-4): Key Oxidative Metabolite Reference Standard for Bexarotene Analytical Quality Control


7-Oxo-bexarotene (CAS 368451-15-4) is a primary oxidative metabolite of the FDA-approved retinoid X receptor (RXR) agonist bexarotene (Targretin®), used in the treatment of cutaneous T-cell lymphoma [1]. Structurally, it is the 7-keto derivative of bexarotene, formed via cytochrome P450 3A4-mediated oxidation [2]. Unlike bexarotene, 7-oxo-bexarotene exhibits markedly reduced binding to and transactivation of retinoid X receptors [1]. It is predominantly utilized as a fully characterized reference standard for analytical method development, validation, and quality control of bexarotene active pharmaceutical ingredient (API), with traceability to pharmacopeial standards (USP/EP) [3].

Why 7-Oxo-Bexarotene Cannot Be Substituted by Other Bexarotene Analogs in Analytical and Pharmacological Contexts


7-Oxo-bexarotene occupies a unique niche distinct from other rexinoids. It is not a designed RXR agonist candidate like bexarotene, UAB30, or fluorobexarotene; rather, it is a specific oxidative metabolite whose analytical value lies in its identity as an impurity marker and its pharmacological property is drastically reduced RXR engagement [1]. Bexarotene, fluorobexarotene, and UAB30 all act as potent RXR agonists with defined EC50/Ki values in the low nanomolar range [2], whereas 7-oxo-bexarotene demonstrates substantially diminished receptor binding and transactivation [1]. Its procurement is driven by analytical quality control requirements, not by therapeutic agonist potency. Substituting 7-oxo-bexarotene with any other bexarotene analog would invalidate impurity profiling and regulatory compliance.

Quantitative Differentiation of 7-Oxo-Bexarotene from Closest RXR Agonist Analogs


Drastically Reduced RXR Binding Affinity Compared to Parent Bexarotene and Fluorobexarotene

In direct radioligand binding and transactivation assays, 7-oxo-bexarotene exhibits markedly reduced affinity for retinoid X receptors relative to the parent compound bexarotene. While bexarotene demonstrates high-affinity binding to RXRα, RXRβ, and RXRγ with Kd values of 14±2 nM, 21±4 nM, and 29±7 nM respectively , and fluorobexarotene achieves an even tighter RXRα Ki of 12 nM [1], 7-oxo-bexarotene's binding to retinoid receptors is described as 'much reduced' with minimal transactivation activity [2]. This functional attenuation is critical for its role as an impurity marker rather than a therapeutic lead.

RXR binding retinoid X receptor metabolite pharmacology

Metabolic Stability and Glucuronidation Fate Differentiate 7-Oxo-Bexarotene from Parent Drug

7-Oxo-bexarotene is subject to rapid phase II glucuronidation following its formation via CYP3A4-mediated oxidation of bexarotene [1]. The FDA prescribing information confirms that oxidative metabolites including 7-oxo-bexarotene 'may be glucuronidated' [2]. In contrast, bexarotene itself has a terminal half-life of approximately 7 hours in patients [2], while its oxidative metabolites exhibit more abundant systemic exposure relative to parent in humans than in preclinical species [3]. This metabolic liability further reinforces 7-oxo-bexarotene's unsuitability as a therapeutic candidate compared to the stable parent drug.

drug metabolism glucuronidation pharmacokinetics CYP3A4

Exclusive Role as Pharmacopeial Reference Standard vs. Therapeutic Candidate Status of Analogs

7-Oxo-bexarotene is commercially supplied exclusively as a fully characterized reference standard for bexarotene API, with traceability to USP and EP pharmacopeial standards [1]. It is labeled 'for analytical purposes only and not for human use' [1]. In stark contrast, bexarotene is an FDA-approved drug (Targretin®), fluorobexarotene is an experimental RXR agonist developed for enhanced potency (Ki = 12 nM) [2], and UAB30 is a pre-clinical candidate with demonstrated CTCL efficacy and improved safety profile (IC50 = 34.7, 5.1, 22.4 μM in MyLa, HuT78, HH cells respectively vs. bexarotene IC50 = 39.8, 24.5, 23.6 μM) [3]. None of these analogs serve as pharmacopeial reference standards for bexarotene impurity testing.

reference standard pharmacopeial compliance impurity profiling quality control

Optimal Procurement Scenarios for 7-Oxo-Bexarotene Based on Verified Differentiation Evidence


Bexarotene API Impurity Profiling and Pharmacopeial Compliance Testing

7-Oxo-bexarotene is the definitive reference standard for identifying and quantifying the 7-oxo impurity in bexarotene drug substance and finished pharmaceutical products. Regulatory submissions require demonstrated control of this oxidative metabolite impurity, and only the authentic 7-oxo-bexarotene reference material provides the chromatographic retention time, mass spectral signature, and calibration linearity needed for validated analytical methods [1].

In Vitro Drug Metabolism and CYP3A4 Reaction Phenotyping Studies

As a characterized oxidative metabolite formed by CYP3A4, 7-oxo-bexarotene serves as an authentic metabolite standard in reaction phenotyping experiments using human liver microsomes or recombinant CYP enzymes. Its use enables accurate quantification of bexarotene metabolism rates and assessment of drug-drug interaction potential involving CYP3A4 inhibitors or inducers [2][3].

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

LC-MS/MS methods for quantifying bexarotene and its metabolites in plasma and tissue samples require 7-oxo-bexarotene as a calibration standard and quality control sample. Its distinct mass transition and chromatographic behavior, combined with its known glucuronidation liability, make it essential for achieving the sensitivity and specificity required in bioequivalence and bioavailability studies [4].

Mechanistic Studies of Rexinoid Structure-Activity Relationships

The drastic reduction in RXR binding affinity resulting from the 7-keto modification provides a critical SAR data point for medicinal chemistry programs. Researchers designing next-generation RXR agonists can use 7-oxo-bexarotene as a negative control to benchmark the functional impact of oxidation at the tetramethyltetrahydronaphthalene ring system [3].

Quote Request

Request a Quote for 7-Oxo-bexarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.